molecular formula C12H15N3O4 B13798089 (2S)-2-[[2-[[(E)-3-(furan-2-yl)prop-2-enoyl]amino]acetyl]amino]propanamide

(2S)-2-[[2-[[(E)-3-(furan-2-yl)prop-2-enoyl]amino]acetyl]amino]propanamide

Cat. No.: B13798089
M. Wt: 265.26 g/mol
InChI Key: IOLXLCHEJYXLQF-ZJELKQJVSA-N
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Description

(2S)-2-[[2-[[(E)-3-(furan-2-yl)prop-2-enoyl]amino]acetyl]amino]propanamide is a complex organic compound characterized by its unique structure, which includes a furan ring and an amide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-[[2-[[(E)-3-(furan-2-yl)prop-2-enoyl]amino]acetyl]amino]propanamide typically involves multiple steps, starting with the preparation of the furan ring and subsequent functionalization to introduce the amide groups. Common reagents used in the synthesis include furan, acyl chlorides, and amines. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and scalability, making the compound available for various applications.

Chemical Reactions Analysis

Types of Reactions

(2S)-2-[[2-[[(E)-3-(furan-2-yl)prop-2-enoyl]amino]acetyl]amino]propanamide can undergo several types of chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form various derivatives.

    Reduction: The amide groups can be reduced to amines under specific conditions.

    Substitution: The compound can participate in substitution reactions, particularly at the furan ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Halogenating agents and nucleophiles are typically employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can yield furanones, while reduction of the amide groups can produce primary amines.

Scientific Research Applications

(2S)-2-[[2-[[(E)-3-(furan-2-yl)prop-2-enoyl]amino]acetyl]amino]propanamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe and its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (2S)-2-[[2-[[(E)-3-(furan-2-yl)prop-2-enoyl]amino]acetyl]amino]propanamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or alteration of signal transduction processes.

Comparison with Similar Compounds

Similar Compounds

  • (2S)-2-[[2-[[(E)-3-(furan-2-yl)prop-2-enoyl]amino]acetyl]amino]butanamide
  • (2S)-2-[[2-[[(E)-3-(furan-2-yl)prop-2-enoyl]amino]acetyl]amino]pentanamide

Uniqueness

(2S)-2-[[2-[[(E)-3-(furan-2-yl)prop-2-enoyl]amino]acetyl]amino]propanamide stands out due to its specific structural features, such as the furan ring and the amide groups, which confer unique chemical reactivity and biological activity. These properties make it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C12H15N3O4

Molecular Weight

265.26 g/mol

IUPAC Name

(2S)-2-[[2-[[(E)-3-(furan-2-yl)prop-2-enoyl]amino]acetyl]amino]propanamide

InChI

InChI=1S/C12H15N3O4/c1-8(12(13)18)15-11(17)7-14-10(16)5-4-9-3-2-6-19-9/h2-6,8H,7H2,1H3,(H2,13,18)(H,14,16)(H,15,17)/b5-4+/t8-/m0/s1

InChI Key

IOLXLCHEJYXLQF-ZJELKQJVSA-N

Isomeric SMILES

C[C@@H](C(=O)N)NC(=O)CNC(=O)/C=C/C1=CC=CO1

Canonical SMILES

CC(C(=O)N)NC(=O)CNC(=O)C=CC1=CC=CO1

Origin of Product

United States

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